molecular formula C14H25NO11 B13298576 2-ACetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose

2-ACetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose

Cat. No.: B13298576
M. Wt: 383.35 g/mol
InChI Key: RFZNTVSXEYBMNP-ZWEACVHHSA-N
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Description

2-Acetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose is a synthetic glycoside that integrates a unique structural configuration. It combines a glucose molecule where an acetamido group replaces the hydroxyl group at the second position, and a galactopyranosyl group is attached at the third position. This compound is significant in various biochemical and industrial applications due to its unique properties and structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose typically involves multiple steps. The process begins with the protection of hydroxyl groups, followed by the introduction of the acetamido group. The galactopyranosyl group is then attached through glycosylation reactions. The final steps involve deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as glycosyltransferases are used to catalyze the glycosylation reactions, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Acetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose involves its interaction with specific molecular targets and pathways. It can bind to cell surface receptors, influencing cell signaling and adhesion processes. The compound’s unique structure allows it to interact with various enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose is unique due to its specific glycosylation pattern, which imparts distinct biochemical properties. This uniqueness makes it valuable in various applications, particularly in the fields of biochemistry and pharmaceuticals .

Properties

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(3R,4S,5S,6R)-4-[(2S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-5(18)15-14(23)12(11(21)8(4-17)25-13(14)22)26-9-2-6(19)10(20)7(3-16)24-9/h6-13,16-17,19-23H,2-4H2,1H3,(H,15,18)/t6-,7-,8-,9+,10-,11+,12+,13?,14-/m1/s1

InChI Key

RFZNTVSXEYBMNP-ZWEACVHHSA-N

Isomeric SMILES

CC(=O)N[C@]1([C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2C[C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC(=O)NC1(C(C(C(OC1O)CO)O)OC2CC(C(C(O2)CO)O)O)O

Origin of Product

United States

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